1-Bromo-4-(pentafluoroethyl)benzene

Description

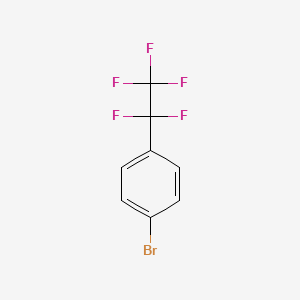

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(1,1,2,2,2-pentafluoroethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5/c9-6-3-1-5(2-4-6)7(10,11)8(12,13)14/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBVOTISXJPMFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20709780 | |

| Record name | 1-Bromo-4-(pentafluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20709780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206560-66-9 | |

| Record name | 1-Bromo-4-(pentafluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20709780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(pentafluoroethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of 1 Bromo 4 Pentafluoroethyl Benzene

Direct Halogenation Approaches

Direct halogenation involves the introduction of a bromine atom onto the aromatic ring of a (pentafluoroethyl)benzene (B1366348) starting material. This approach leverages well-established electrophilic aromatic substitution chemistry, although the presence of the strongly electron-withdrawing pentafluoroethyl group presents specific challenges regarding reactivity and regioselectivity.

Electrophilic Bromination of (Pentafluoroethyl)benzene Precursors

The classical method for introducing a bromine atom onto an aromatic ring is through electrophilic aromatic substitution using molecular bromine (Br₂). However, the reactivity of the aromatic ring is crucial for the success of this reaction. libretexts.org Aromatic rings are generally less reactive towards electrophiles than alkenes because the reaction requires the temporary disruption of the stable aromatic system. msu.edu

For unactivated or deactivated aromatic rings, a catalyst is necessary to increase the electrophilicity of the bromine molecule. chemistrystudent.comkhanacademy.org Lewis acids such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) are commonly employed for this purpose. wvu.edulibretexts.org The Lewis acid coordinates to one of the bromine atoms in Br₂, polarizing the Br-Br bond and generating a highly electrophilic bromine species, which can be represented as Br⁺. libretexts.org This potent electrophile is then capable of attacking the electron-rich π-system of the benzene (B151609) ring. msu.edu

The pentafluoroethyl (-C₂F₅) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Consequently, (pentafluoroethyl)benzene is significantly deactivated towards electrophilic attack compared to benzene itself. This deactivation means that forcing conditions and a strong Lewis acid catalyst are required for bromination to proceed.

The regioselectivity of the bromination is dictated by the electronic influence of the substituent already present on the ring. Electron-withdrawing groups direct incoming electrophiles to the meta position. nih.gov This is because the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction is least destabilized when the electrophile adds to the meta carbon. libretexts.org Attack at the ortho or para positions would place a partial positive charge on the carbon atom directly attached to the electron-withdrawing group, which is a highly unfavorable electronic arrangement. Therefore, the electrophilic bromination of (pentafluoroethyl)benzene is expected to yield primarily 1-bromo-3-(pentafluoroethyl)benzene , not the target isomer, 1-bromo-4-(pentafluoroethyl)benzene. Achieving the para substitution pattern via this method is inherently difficult due to the directing effect of the pentafluoroethyl group.

Another challenge in the bromination of aromatic compounds is the potential for polybromination. Once the first bromine atom is introduced, the reactivity of the ring changes. Although bromine is a deactivating group, it is an ortho, para-director. In the case of (pentafluoroethyl)benzene, the initial product, 1-bromo-3-(pentafluoroethyl)benzene, would be even more deactivated than the starting material, making a second bromination less likely. However, to ensure monosubstitution, reaction conditions must be carefully controlled. This typically involves using a stoichiometric amount (or a slight excess) of the brominating agent and maintaining a low reaction temperature to minimize over-reaction.

Alternative Bromination Techniques for Fluorinated Aromatics

To circumvent some of the issues associated with using molecular bromine and strong Lewis acids, alternative brominating agents can be employed. N-Bromosuccinimide (NBS) is a common reagent used for bromination. commonorganicchemistry.comorganic-chemistry.org While often used for radical bromination at allylic and benzylic positions, NBS can also serve as an electrophilic bromine source for aromatic rings, particularly when activated by an acid catalyst. libretexts.orgmasterorganicchemistry.comyoutube.com For deactivated substrates, a strong acid catalyst would still be required to facilitate the electrophilic substitution. Other brominating agents include 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which can be used with a Lewis acid catalyst like zirconium(IV) chloride for brominations under mild conditions. nih.gov These reagents can sometimes offer better control and milder reaction conditions compared to Br₂/FeBr₃.

Fluoroalkylation Strategies on Bromobenzene (B47551) Derivatives

An alternative and more regiochemically precise route to this compound involves starting with a brominated benzene derivative and introducing the pentafluoroethyl group. This strategy fixes the position of the bromine atom from the outset, overcoming the regioselectivity problem encountered in the direct bromination of (pentafluoroethyl)benzene.

Transition-Metal-Catalyzed Perfluoroalkylation

Recent advances in organometallic chemistry have led to the development of powerful methods for forming carbon-carbon bonds, including the introduction of perfluoroalkyl groups onto aromatic rings. Transition-metal-catalyzed cross-coupling reactions are a cornerstone of this approach. While palladium catalysis is widely used for many cross-coupling reactions, nih.gov copper-catalyzed methods have proven particularly effective for perfluoroalkylation. montclair.edu

The copper-catalyzed pentafluoroethylation of aryl halides provides a direct route to compounds like this compound. In a typical reaction, an aryl halide (such as 1,4-dibromobenzene (B42075) or 1-bromo-4-iodobenzene) is coupled with a pentafluoroethylating agent in the presence of a copper catalyst. Various sources of the pentafluoroethyl group have been explored, including (pentafluoroethyl)trimethylsilane (B31909) (TMSCF₂CF₃).

One study describes a copper-mediated pentafluoroethylation of arylboronates using TMSCF₃ as the source of the C₂F₅ group. In this process, a CuCF₂CF₃ species is generated in situ. This species can then couple with a variety of aryl and heteroaryl boronates under aerobic conditions, often facilitated by a ligand such as 1,10-phenanthroline.

Another key development is the copper-catalyzed pentafluoroethylation of aryl iodides using (pentafluoroethyl)triethylsilane (Et₃SiCF₂CF₃) as the C₂F₅ source. This method demonstrates the feasibility of coupling aryl halides directly. For instance, 4-bromoiodobenzene could be selectively pentafluoroethylated at the more reactive iodo-position to yield the target molecule.

Below is a table summarizing typical conditions found in the literature for copper-catalyzed pentafluoroethylation reactions, which could be adapted for the synthesis of this compound from a suitable 4-bromo-substituted benzene precursor.

| Aryl Substrate Type | C₂F₅ Source | Copper Source | Ligand | Solvent | Conditions | Yield (%) |

| Aryl Iodide | Et₃SiCF₂CF₃ | CuI | 1,10-phenanthroline | DMF | 80 °C, 24 h | Moderate to High |

| Arylboronate | TMSCF₃ | CuCl | 1,10-phenanthroline | DMF/Pyridine | 50 °C, 3 h | Good to Excellent |

| Aryl Iodide | Pre-formed (C₂F₅)₂Zn(DMPU)₂ | CuI | None | DMF | 60 °C | Good |

This table represents generalized conditions from related literature and serves as a guide for potential synthetic routes.

This fluoroalkylation strategy offers a significant advantage in terms of regiochemical control, making it a more viable pathway for the specific synthesis of this compound compared to the direct electrophilic bromination of (pentafluoroethyl)benzene.

Multi-Step Conversions and Functional Group Interconversions

In cases where direct pentafluoroethylation is not feasible or efficient, multi-step synthetic sequences involving the conversion of existing functional groups are employed.

A classic and reliable method for introducing a bromine atom onto an aromatic ring is through the Sandmeyer reaction, which utilizes an aryl diazonium salt intermediate. For the synthesis of this compound, this would typically involve the diazotization of 4-(pentafluoroethyl)aniline (B3031649) followed by treatment with a copper(I) bromide solution. chemicalbook.com A similar procedure has been successfully used for the synthesis of 1-bromo-4-(pentafluorosulfanyl)benzene from 4-(pentafluorosulfanyl)aniline. chemicalbook.com The starting 4-(pentafluoroethyl)aniline can be prepared through various methods, including the reduction of a corresponding nitro compound.

Alternatively, direct bromination of pentafluoroethylbenzene could be considered. However, this reaction may lead to a mixture of ortho and para isomers, requiring subsequent separation.

The synthesis of this compound can also be achieved through a stepwise functionalization of a simpler aromatic starting material. For example, one could envision a sequence starting with a Friedel-Crafts acylation of bromobenzene with a suitable pentafluoropropionylating agent, followed by reduction of the resulting ketone. However, the harsh conditions of Friedel-Crafts reactions can sometimes be incompatible with perfluoroalkyl groups.

A more contemporary approach might involve the initial introduction of the pentafluoroethyl group to benzene, followed by a regioselective bromination. The electron-withdrawing nature of the pentafluoroethyl group would direct the incoming bromine to the meta position, which is not the desired isomer. Therefore, a para-directing functional group would need to be present initially, which is later converted to the pentafluoroethyl group or bromine.

Green Chemistry and Sustainable Synthetic Innovations

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of synthesizing bromo-fluoroalkylated arenes like this compound, this translates to developing methods that are more energy-efficient, use safer reagents, and minimize waste production. Electrochemical and photocatalytic methods are at the forefront of these innovations, offering pathways that often proceed under mild conditions with high selectivity.

Electrochemical Synthetic Protocols for Bromo-fluoroalkylated Arenes

Electrosynthesis offers a powerful and green alternative to conventional chemical redox reactions by using electricity to drive chemical transformations. This approach can obviate the need for stoichiometric chemical oxidants or reductants, often leading to cleaner reaction profiles and easier purification.

The synthesis of this compound via electrochemical means can be envisioned through two primary strategies: the electrochemical bromination of a pentafluoroethylbenzene precursor or the electrochemical pentafluoroethylation of a bromobenzene precursor.

A plausible electrochemical route involves the anodic oxidation of bromide ions to generate bromine in situ for the electrophilic bromination of pentafluoroethylbenzene. This method avoids the handling of hazardous elemental bromine. nih.gov Research has demonstrated the effective electrochemical bromination of various electron-rich arenes. nih.govnih.gov In a typical setup, a constant current is applied to an undivided cell containing the substrate, a bromide salt (like NaBr or Bu4NBr) as both the electrolyte and bromine source, and a suitable solvent such as acetonitrile. nih.gov The use of a paired electrolysis system can further enhance efficiency, where the desired anodic oxidation is coupled with a useful cathodic reduction. nih.gov For instance, the cathodic reaction can be designed to produce a valuable co-product or regenerate a reagent.

Another electrochemical approach is the Kolbe electrolysis of perfluorocarboxylic acids in the presence of a bromide source. fluorine1.ru In this method, the electrolysis of a solution of heptafluoropropanoic acid (CF3CF2COOH) and a high concentration of sodium bromide in an acetonitrile-water mixture on a platinum anode can generate the pentafluoroethyl radical (•C2F5). fluorine1.ru This highly reactive radical could then potentially be trapped by a suitable aromatic substrate, although direct C-H functionalization by this method is challenging. A more direct route to a bromo-perfluoroalkylated arene involves the electrochemical desorption of adsorbed bromine atoms during the discharge of the perfluoroalkyl carboxylate anion, leading to the formation of a perfluoroalkyl bromide. fluorine1.ru

Table 1: Illustrative Conditions for Electrochemical Bromination of Arenes This table presents generalized conditions based on the electrochemical bromination of analogous aromatic compounds.

| Parameter | Condition | Reference |

|---|---|---|

| Cell Type | Undivided Cell | nih.gov |

| Anode | Carbon-based electrode | nih.gov |

| Cathode | Platinum or Nickel | nih.gov |

| Bromide Source | NaBr, Bu4NBr, MgBr2 | nih.govmdpi.com |

| Solvent | Acetonitrile, Acetonitrile/Water | fluorine1.rumdpi.com |

| Current | Constant Current (e.g., 10-20 mA) | mdpi.com |

| Temperature | Room Temperature | mdpi.com |

Photocatalytic Approaches in Organofluorine Synthesis

Photocatalysis harnesses the energy of light to drive chemical reactions, often enabling unique transformations under exceptionally mild conditions. Visible-light photoredox catalysis has emerged as a particularly powerful tool for the formation of carbon-fluorine and carbon-bromine bonds. princeton.edu

The synthesis of this compound can be approached photocatalytically by either introducing the pentafluoroethyl group onto a brominated arene or by brominating a pentafluoroethylated benzene derivative.

A promising photocatalytic route is the direct C-H perfluoroalkylation of bromoarenes. Research has shown that perfluoroalkyl iodides (such as C2F5I) can serve as effective sources of perfluoroalkyl radicals in the presence of a suitable photocatalyst. ulb.ac.bersc.org For instance, copper-based photocatalysts have been successfully employed for the photoinduced direct perfluoroalkylation of a broad range of heteroarenes. ulb.ac.bersc.org The proposed mechanism often involves the excitation of the photocatalyst by visible light, followed by an electron transfer process that ultimately generates the perfluoroalkyl radical. This radical then adds to the aromatic ring, and a subsequent oxidation and deprotonation step yields the final product.

Alternatively, cobalt complexes have also been shown to mediate the photoinduced generation of the C2F5 radical from a cobalt(III)-pentafluoroethyl precursor upon irradiation with blue LED light. nii.ac.jp This radical can then engage in the perfluoroethylation of electron-rich arenes. nii.ac.jp

The photocatalytic bromination of arenes is also a well-established green methodology. ewha.ac.krbeilstein-journals.org These reactions typically involve the in situ generation of a bromine radical or an electrophilic bromine species from a stable bromine source, such as an alkali metal bromide or an organic bromide, using a photoredox catalyst like [Ru(bpy)3]Cl2 or organic dyes. beilstein-journals.orgbeilstein-journals.org The reaction of pentafluoroethylbenzene under such photocatalytic bromination conditions could provide a direct and selective route to this compound.

Table 2: Key Features of Photocatalytic Perfluoroalkylation and Bromination This table summarizes general findings from photocatalytic reactions on analogous substrates.

| Reaction Type | Reagents & Catalysts | Light Source | Key Advantages | Reference |

|---|---|---|---|---|

| Perfluoroalkylation | C2F5I, Copper or Cobalt Photocatalyst | Visible Light (e.g., Blue LEDs) | Mild conditions, high functional group tolerance | ulb.ac.benii.ac.jp |

| Bromination | HBr or CBr4, Ru(bpy)3Cl2 or Organic Dye Photocatalyst | Visible Light | In situ generation of reactive bromine species, high selectivity | ewha.ac.krbeilstein-journals.org |

Chemical Reactivity and Mechanistic Pathways of 1 Bromo 4 Pentafluoroethyl Benzene

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis provides a powerful toolkit for the functionalization of 1-bromo-4-(pentafluoroethyl)benzene. nih.govresearchgate.netnih.gov The reactivity of the carbon-bromine bond is exploited to forge new bonds, leading to the synthesis of complex molecules with applications in pharmaceuticals, materials science, and agrochemicals. nih.govresearchgate.net

Palladium catalysts are particularly effective in promoting the formation of carbon-carbon bonds using this compound as a starting material. researchgate.netnih.gov These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

The Suzuki-Miyaura coupling is a versatile and widely used method for forming biaryl structures. libretexts.org In this reaction, this compound is coupled with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netnih.gov The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.govrsc.org

Research has demonstrated the successful coupling of various aryl and heteroaryl boronic acids with bromoarenes. For instance, the coupling of 4-bromo-2-methylaniline (B145978) with different boronic acids in the presence of a palladium catalyst yielded both monosubstituted and bisubstituted products in moderate yields. nih.gov While specific data for this compound is not detailed in the provided search results, the general principles of Suzuki-Miyaura coupling with similar brominated aromatic compounds are well-established. researchgate.netnih.gov

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions, as specific examples for this compound were not found in the search results.

| Entry | Organoboron Reagent | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Typical >80% |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Typical >75% |

| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | Typical >85% |

The Stille coupling offers an alternative to the Suzuki-Miyaura reaction for C-C bond formation, utilizing organotin reagents. libretexts.org This reaction also proceeds via a palladium-catalyzed cycle. uwindsor.ca Although organotin compounds are known for their toxicity, the Stille coupling can be advantageous in specific synthetic contexts. libretexts.org The reaction of this compound with an appropriate organostannane would be expected to yield the corresponding cross-coupled product.

The Sonogashira coupling is a key reaction for the synthesis of aryl alkynes, involving the coupling of an aryl halide with a terminal alkyne. wikipedia.orgresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. researchgate.net The coupling of this compound with a terminal alkyne would introduce an alkynyl moiety at the 4-position of the benzene (B151609) ring, providing access to a range of functionalized acetylenic compounds.

Table 2: Representative Sonogashira Coupling Reaction This table is illustrative and based on general knowledge of Sonogashira reactions.

| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Typical >90% |

The Heck coupling reaction enables the formation of carbon-carbon bonds by coupling an aryl halide with an alkene. researchgate.net This palladium-catalyzed reaction is a powerful tool for the synthesis of substituted alkenes. researchgate.net The reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, would result in the formation of a 4-(pentafluoroethyl)stilbene or cinnamate (B1238496) derivative, respectively.

Copper-catalyzed cross-coupling reactions have emerged as a valuable alternative to palladium-based systems, particularly for the formation of carbon-heteroatom bonds. nih.gov The Ullmann condensation, a classical copper-catalyzed reaction, can be used to form C-S bonds by coupling an aryl halide with a thiol. Modern advancements have led to the development of more efficient and milder copper-catalyzed systems, often employing ligands to facilitate the reaction. nih.gov The reaction of this compound with a thiol in the presence of a copper catalyst and a base would yield a 4-(pentafluoroethyl)phenyl thioether.

C-Br Bond Activation and Cleavage Mechanisms

The Carbon-Bromine (C-Br) bond in this compound is a primary site of reactivity, and its activation is a critical step for many synthetic transformations. The cleavage of this bond can be initiated through several mechanistic pathways, often involving transition metal catalysis or specific reaction conditions.

One of the most common methods for activating the C-Br bond in aryl bromides is through oxidative addition to a low-valent transition metal complex, such as those containing palladium, nickel, or copper. This process involves the insertion of the metal center into the C-Br bond, forming an organometallic intermediate. This step is fundamental to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are pivotal for forming new carbon-carbon or carbon-heteroatom bonds at the site of the original bromine atom.

Alternatively, nucleophilic addition pathways can lead to C-Br bond cleavage. nju.edu.cn In certain contexts, particularly with highly electron-deficient aromatic rings, the bond can be cleaved following the attack of a potent nucleophile. DFT (Density Functional Theory) calculations on similar systems have shown that nucleophilic addition processes can be more favorable than direct oxidative addition mechanisms. nju.edu.cn The presence of the strongly electron-withdrawing pentafluoroethyl group in this compound makes the aromatic ring highly electron-poor, potentially facilitating such pathways.

Radical mechanisms can also effect C-Br bond cleavage. Under specific conditions, such as exposure to radical initiators or photochemical stimulation, a homolytic cleavage of the C-Br bond can occur, generating an aryl radical. This highly reactive species can then participate in various subsequent reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for this compound, owing to the electronic properties of its substituents. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org First, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com In the second step, the bromide leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

Influence of the Pentafluoroethyl Group on SNAr Reactivity

The pentafluoroethyl (-C2F5) group exerts a profound influence on the reactivity of the benzene ring towards nucleophiles. Perfluoroalkyl groups are powerful electron-withdrawing groups due to the high electronegativity of the fluorine atoms. wikipedia.org This strong inductive effect (-I) significantly reduces the electron density of the aromatic ring.

The key role of the pentafluoroethyl group in SNAr reactions is the stabilization of the negatively charged Meisenheimer intermediate. libretexts.orgmasterorganicchemistry.comphiladelphia.edu.jo By withdrawing electron density, the -C2F5 group helps to delocalize the negative charge of the intermediate, lowering its energy and, consequently, the activation energy of the rate-determining addition step. libretexts.org The placement of this strongly deactivating group at the para-position relative to the bromine leaving group is optimal for this stabilization, as the negative charge can be effectively delocalized onto the substituent through resonance. philadelphia.edu.jo This activation makes the SNAr reaction significantly more facile compared to an unsubstituted bromobenzene (B47551).

Regioselectivity and Scope of Nucleophilic Attack

In the context of SNAr, the regioselectivity is highly specific: the nucleophile exclusively attacks the carbon atom directly bonded to the leaving group—in this case, the bromine atom. This is because the substitution occurs at the position that is activated by the electron-withdrawing group and which bears the leaving group.

The scope of nucleophiles that can be employed in the SNAr reaction of this compound is broad, encompassing a variety of oxygen, nitrogen, sulfur, and carbon-based nucleophiles. The enhanced reactivity of the substrate allows for reactions with a wide range of nucleophilic partners.

Table 1: Representative Nucleophiles for SNAr Reactions

| Nucleophile Class | Example Species | Resulting Functional Group |

| Oxygen Nucleophiles | Alkoxides (e.g., NaOCH₃), Hydroxide (OH⁻) | Ether, Phenol |

| Nitrogen Nucleophiles | Amines (e.g., NH₃, RNH₂), Azides (N₃⁻) | Amine, Azide |

| Sulfur Nucleophiles | Thiolates (e.g., NaSPh) | Thioether |

| Carbon Nucleophiles | Cyanide (CN⁻), Enolates | Nitrile, C-C coupled product |

Electrophilic Aromatic Substitution (EAS) on the Pentafluoroethylbenzene Moiety

While the electron-deficient nature of the ring favors nucleophilic attack, this compound can also undergo Electrophilic Aromatic Substitution (EAS), although with significantly reduced reactivity compared to benzene. libretexts.orglibretexts.org EAS reactions involve the attack of an electrophile on the aromatic ring, followed by the loss of a proton to restore aromaticity. libretexts.orgmsu.edu

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. This method is favored for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules such as 1-Bromo-4-(pentafluoroethyl)benzene. DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties. For instance, DFT has been successfully used to study the electronic and structural properties of related compounds like 4-bromoanilinium perchlorate. mdpi.com

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, while a small gap indicates a more reactive species.

For this compound, the HOMO is expected to be primarily located on the benzene (B151609) ring, with significant contributions from the bromine atom, which possesses lone pairs of electrons. The electron-withdrawing nature of the pentafluoroethyl group would likely lower the energy of the HOMO compared to bromobenzene (B47551). The LUMO, on the other hand, is anticipated to be a π* orbital of the benzene ring, with its energy also lowered by the inductive effect of the pentafluoroethyl substituent.

Table 1: Illustrative Frontier Orbital Data for this compound

| Molecular Orbital | Hypothetical Energy (eV) | Description |

| HOMO | -9.5 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| HOMO-LUMO Gap | 8.3 | Energy difference; indicates chemical stability. |

Note: The values in this table are hypothetical and serve to illustrate the concepts of frontier orbital analysis. Actual values would require specific DFT calculations.

An electrostatic potential (ESP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. libretexts.org It is generated by mapping the electrostatic potential onto the molecule's electron density surface. libretexts.org Regions of negative potential, typically colored red, indicate an abundance of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, usually colored blue, are electron-deficient and prone to nucleophilic attack. libretexts.org

In the case of this compound, the ESP map would be expected to show a region of negative potential around the bromine atom due to its lone pairs, although this effect might be modulated by the electron-withdrawing pentafluoroethyl group. The fluorine atoms of the pentafluoroethyl group would create a region of strong negative potential, while the adjacent ethyl carbon atoms would be electron-deficient. The hydrogen atoms on the benzene ring would exhibit a positive potential. The π-system of the benzene ring would also show a region of negative potential above and below the plane of the ring.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in unraveling the complex details of chemical reaction mechanisms. By simulating the reaction pathways, it is possible to identify key intermediates, transition states, and the energetic barriers that control the reaction rate and selectivity.

A transition state represents the highest energy point along a reaction coordinate, and its structure is crucial for understanding how a reaction proceeds. Computational methods can be used to locate these fleeting structures on the potential energy surface. Once a transition state has been identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis involves following the reaction path downhill from the transition state to connect it to the corresponding reactants and products, thereby confirming that the located transition state indeed links the desired species.

Many chemical reactions can proceed through multiple competing pathways, leading to different products. Computational chemistry allows for the construction of free energy profiles for these competing routes. By calculating the free energies of reactants, intermediates, transition states, and products, it is possible to determine the most favorable reaction pathway under specific conditions. For example, in a substitution reaction on this compound, computational modeling could be used to compare the energetic profiles of ortho, meta, and para substitution to predict the regioselectivity of the reaction.

Table 2: Hypothetical Free Energy Profile for a Nucleophilic Aromatic Substitution Reaction

| Species | Hypothetical Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.0 |

| Intermediate | +5.0 |

| Transition State 2 | +15.0 |

| Products | -10.0 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Reactions are often carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvation effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. These models are essential for obtaining results that are comparable to experimental observations.

Furthermore, for reactions that are catalyzed, computational methods can be used to simulate the entire catalytic cycle. This involves modeling the interaction of the reactants and intermediates with the catalyst, identifying the key catalytic species, and determining the rate-limiting step of the cycle. For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions, computational modeling could provide valuable insights into the mechanism and help in the design of more efficient catalysts.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that aim to correlate the chemical structure of a compound with its reactivity or biological activity. For halogenated aromatic compounds like this compound, QSRR studies are instrumental in predicting properties such as toxicity, environmental fate, and reaction kinetics without the need for extensive empirical testing.

Research Findings:

While specific QSRR models for this compound are not extensively documented in publicly available literature, the principles can be extrapolated from studies on analogous halogenated benzenes. Research on various halogenated benzenes has demonstrated that their toxicity to organisms like bacteria can be effectively modeled using a combination of molecular descriptors. researchgate.netnih.gov

A common approach involves developing a linear regression equation that links a biological endpoint, such as the concentration that causes 50% inhibition of bacterial growth (IC50), to calculated structural parameters. A representative QSRR model for a series of halogenated benzenes was developed with the following equation:

log(1/IC50) = -0.531(E(LUMO)) + 1.693(Qc) + 0.163(logP) + 3.375 researchgate.netnih.gov

In this model:

E(LUMO) represents the energy of the Lowest Unoccupied Molecular Orbital, which describes the molecule's susceptibility to nucleophilic attack. A more negative E(LUMO) generally correlates with higher toxicity. nih.gov

Qc is the net charge of the carbon atom, indicating electronic distribution.

logP , the logarithm of the octanol/water partition coefficient, is a measure of the compound's hydrophobicity. Higher hydrophobicity can lead to greater bioaccumulation and, consequently, toxicity. nih.govaps.org

For a hypothetical QSRR study involving this compound and related compounds, a similar methodology would be employed. A series of structurally similar molecules would be selected, and their biological activity (e.g., cytotoxicity, binding affinity to a specific receptor) would be measured. Concurrently, a range of quantum chemical and molecular descriptors would be calculated. These descriptors would likely include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Steric Descriptors: Molecular volume, surface area.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Hydrophobicity: logP.

By applying statistical methods like multiple linear regression (MLR) or machine learning algorithms, a predictive model would be generated. The validity of such a model is assessed by its statistical robustness (e.g., correlation coefficient r²) and its ability to accurately predict the activity of compounds not included in the initial training set. researchgate.net

Interactive Data Table: Hypothetical QSRR Descriptors

The following table illustrates the type of data that would be generated for a QSRR study of this compound and related compounds. The activity values are hypothetical for illustrative purposes.

| Compound | logP | E(LUMO) (eV) | Dipole Moment (Debye) | Hypothetical Activity (log(1/IC50)) |

| 1-Bromo-4-fluorobenzene | 2.55 | -0.85 | 1.73 | 4.10 |

| 1-Bromo-4-chlorobenzene | 3.01 | -0.92 | 1.70 | 4.25 |

| 1-Bromo-4-iodobenzene | 3.45 | -1.05 | 1.65 | 4.40 |

| This compound | 4.50 | -1.55 | 2.80 | 5.15 |

| 1-Bromo-4-(trifluoromethyl)benzene | 3.75 | -1.40 | 2.95 | 4.90 |

Spectroscopic Property Prediction from First Principles

First-principles, or ab initio, quantum chemical calculations allow for the prediction of various spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra, directly from fundamental physical constants and the molecular structure. These computational methods are invaluable for structural elucidation, especially for complex fluorinated molecules.

Research Findings:

The prediction of ¹⁹F NMR chemical shifts is particularly relevant for this compound. wikipedia.org Computational chemistry offers powerful tools to achieve this, with Density Functional Theory (DFT) being a widely used method. researchgate.net The process typically involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

NMR Shielding Calculation: Using the optimized geometry, the magnetic shielding tensor for each nucleus is calculated. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this step. nih.gov

Chemical Shift Determination: The calculated isotropic shielding constant (σ_calc) is then converted to a chemical shift (δ_pred) by referencing it against the shielding constant of a standard compound (σ_ref), such as CFCl₃ for ¹⁹F NMR. researchgate.netbiophysics.org

δ_pred = σ_ref - σ_calc

To improve accuracy, linear scaling methods are often used. These methods correct for systematic errors in the computational approach by correlating the calculated shielding constants for a "training set" of known molecules with their experimental chemical shifts. nih.gov Studies on fluorinated aromatic compounds have shown that DFT methods like B3LYP and ωB97XD, paired with appropriate basis sets such as 6-31+G(d,p) or aug-cc-pvdz, can predict ¹⁹F chemical shifts with a mean absolute deviation of around 1.7 to 3.6 ppm. nih.govmsdvetmanual.com This level of accuracy is often sufficient to distinguish between different fluorine environments in a molecule. nih.gov

For this compound, one would expect two distinct ¹⁹F NMR signals corresponding to the -CF₂- and -CF₃ groups. First-principles calculations could predict not only the chemical shifts of these groups but also the complex spin-spin coupling constants (J-coupling) between the fluorine nuclei and with the aromatic protons.

Similarly, vibrational frequencies and intensities for Infrared (IR) and Raman spectra can be predicted. aps.org After geometry optimization, a frequency calculation is performed. The results provide the normal modes of vibration, their corresponding frequencies, and their IR and Raman intensities. acs.orglibretexts.org For substituted benzenes, these calculations can help assign specific absorption bands to characteristic vibrations, such as C-H stretching, C-C ring stretching, and vibrations associated with the substituents, in this case, the C-Br and C-C₂F₅ bonds. libretexts.org

Interactive Data Table: Example of Predicted vs. Experimental ¹⁹F NMR Shifts for Fluorinated Benzenes

This table presents data from a study on predicting ¹⁹F NMR chemical shifts for various fluorinated aromatic compounds using DFT (B3LYP/6-311+G(2d,p)//B3LYP/6-31+G(d,p)), demonstrating the typical accuracy of such first-principles predictions. nih.gov

| Compound | Fluorine Position | Experimental Shift (ppm) | Calculated Shift (ppm) | Error (ppm) |

| Fluorobenzene | F1 | -113.1 | -113.5 | -0.4 |

| 1,4-Difluorobenzene | F1, F4 | -120.2 | -120.6 | -0.4 |

| Pentafluorobenzene | F2, F6 | -139.1 | -138.8 | 0.3 |

| Pentafluorobenzene | F4 | -154.5 | -154.0 | 0.5 |

| Pentafluorobenzene | F3, F5 | -162.7 | -162.1 | 0.6 |

| Hexafluorobenzene | F1-F6 | -164.9 | -164.9 | 0.0 |

Applications in Organic Synthesis and Materials Science Research

1-Bromo-4-(pentafluoroethyl)benzene as a Key Building Block in Complex Molecule Synthesis

The reactivity of the carbon-bromine bond allows for its selective transformation, providing a gateway to a wide array of substituted aromatic compounds. This makes it a foundational element in synthetic strategies aimed at creating complex molecular architectures.

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov By employing reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, chemists can introduce a vast range of substituents at the position of the bromine atom.

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids or esters introduces new aromatic rings, leading to the formation of biaryl and heteroarylaryl scaffolds. These structures are prevalent in medicinal chemistry and materials science.

Heck Coupling: Coupling with alkenes provides access to pentafluoroethyl-substituted styrenes and other vinyl-aromatic systems.

Sonogashira Coupling: Reaction with terminal alkynes yields arylalkynes, which are key intermediates for creating extended π-conjugated systems or for use in "click" chemistry. researchgate.net

The ability to participate in these varied reactions allows for the generation of a diverse library of fluorinated aromatic compounds from a single, readily available starting material. nih.gov The strongly electron-withdrawing nature of the pentafluoroethyl group can also influence the reactivity and electronic properties of the resulting scaffolds.

Table 1: Examples of Cross-Coupling Reactions for Scaffold Diversification

| Coupling Reaction | Coupling Partner | Resulting Scaffold Type |

| Suzuki-Miyaura | Arylboronic acid | Biaryl |

| Heck | Alkene | Styrenyl |

| Sonogashira | Terminal alkyne | Arylalkyne |

| Buchwald-Hartwig | Amine | Aniline derivative |

| Stille | Organostannane | Various C-C coupled products |

Beyond creating basic scaffolds, this compound enables the synthesis of molecules containing multiple distinct functional groups. The cross-coupling partner can be chosen to carry an additional functional moiety, which remains unaffected during the C-C bond formation. For instance, coupling with a boronic ester that also contains an ester, a protected alcohol, or a nitrile group allows for the direct installation of these functionalities.

This strategy is crucial for building complex molecules where different parts of the structure are intended for subsequent, orthogonal chemical transformations. The pentafluoroethyl group itself acts as a critical, highly stable functional group that significantly modulates the properties of the final derivative, such as its metabolic stability and binding affinity in biological systems. nih.gov

Development of Advanced Materials

The unique electronic and physical properties conferred by the pentafluoroethyl group make this compound an attractive precursor for advanced materials with applications in electronics and polymer science.

Aromatic polymers with π-conjugated systems are at the forefront of research into photoactive and electroactive materials. researchgate.net Palladium-catalyzed polymerization techniques, such as Suzuki polycondensation, are commonly used to create these polymers. In this context, this compound can be utilized as a monomer building block.

The synthesis pathway typically involves transforming the monofunctional bromo-compound into a difunctional monomer. For example, it could be converted into:

A diboronic ester: By first converting the bromo-group to a boronic ester and then introducing a second reactive handle elsewhere on the ring.

A dihalo-compound: By introducing a second bromine or iodine atom.

This difunctional monomer, now carrying the pentafluoroethyl substituent, can be copolymerized with other aromatic monomers (e.g., dibromoarenes or aryldiboronic acids) to produce novel fluorinated aromatic polymers. researchgate.net The inclusion of the -C2F5 group into the polymer backbone is expected to enhance thermal stability, influence solubility, and tune the electronic energy levels (HOMO/LUMO) of the material.

Table 2: Potential Monomer Intermediates from this compound

| Monomer Type | Functional Groups | Polymerization Method |

| Diboronic Ester Derivative | -B(OR)2, -C2F5 | Suzuki Polycondensation |

| Dihalo- Derivative | -Br, -I, -C2F5 | Suzuki or Stille Polycondensation |

| Bromo-amino Derivative | -Br, -NH2, -C2F5 | Buchwald-Hartwig Polycondensation |

The development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) relies on the precise control of the electronic properties of the constituent organic semiconductors. researchgate.net Fluorination is a key strategy for tuning these properties.

The pentafluoroethyl group is strongly electron-withdrawing, which generally leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of an aromatic system. This can improve the electron-injection and transport properties of a material and enhance its oxidative stability, leading to longer device lifetimes. When incorporated into conjugated polymers or small molecules for optoelectronic applications, the this compound unit can therefore be used to engineer materials with targeted electronic characteristics for improved device performance.

Synthetic Probes in Chemical Biology (Synthesis Focused)

Chemical probes are small molecules used to study and manipulate biological systems. ucsd.edu The synthesis of effective probes requires a modular approach, combining a recognition element, a linker, and a reporter or effector group. This compound serves as an excellent starting scaffold for the synthesis of such probes.

The synthetic strategy leverages the versatility of the bromo-group for introducing functionality via cross-coupling. nih.gov For example, a fluorescent dye containing a boronic acid group could be coupled to this compound to create a fluorescent probe. Alternatively, a molecule known to bind to a specific protein target could be attached.

In this context, the pentafluoroethylphenyl group can serve several purposes:

A unique chemical tag: The ¹⁹F NMR signal of the C2F5 group provides a clear and interference-free signal for tracking the probe in complex biological samples.

A modulator of properties: It can increase the lipophilicity of the probe, potentially improving cell membrane permeability.

A blocking group: It can enhance metabolic stability by preventing enzymatic degradation at its position on the aromatic ring.

The synthesis-focused role of this compound is therefore to act as a robust, tunable platform onto which the necessary components of a chemical probe can be assembled through well-established synthetic transformations.

Design and Synthesis of Fluorinated Tags and Labels

The introduction of fluorine atoms into molecules is a common strategy for creating tags and labels for various analytical techniques, most notably ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The pentafluoroethyl group (-C₂F₅) in this compound, in theory, presents a potential marker due to its distinct ¹⁹F NMR signal. This signal, characterized by the chemical shifts of the -CF₂- and -CF₃ groups, could allow for the monitoring of molecules tagged with this moiety.

However, a thorough review of available research yields no specific examples or detailed studies where this compound has been explicitly employed for the design and synthesis of such fluorinated tags or labels. While the general principles of using fluorinated compounds for ¹⁹F NMR are well-established, the application of this particular precursor is not described. The synthesis of such tags would likely involve a cross-coupling reaction at the bromine-substituted position of the benzene (B151609) ring, attaching the fluorinated aryl group to a molecule of interest. The lack of published research in this specific area suggests that other fluorinated building blocks may be more commonly utilized for these purposes.

Precursors for Mechanistic Study Agents

Similarly, the role of this compound as a precursor for agents used in mechanistic studies is not well-documented. In principle, the compound's structure allows for its incorporation into larger molecules designed to probe reaction mechanisms. The bromo- and pentafluoroethyl-substituted benzene ring could serve as a reporter group, where changes in its electronic environment or steric interactions could be monitored to understand the intricacies of a chemical transformation.

The reactivity of the carbon-bromine bond allows for various synthetic modifications, such as the formation of Grignard reagents or participation in palladium-catalyzed cross-coupling reactions. These transformations could be used to synthesize more complex molecules for mechanistic investigations. Despite these theoretical possibilities, there is a lack of specific research articles detailing the use of this compound as a starting material for creating probes for mechanistic studies. Researchers in this field appear to favor other substituted aromatic compounds for these purposes.

Future Perspectives and Research Challenges

Development of Highly Selective and Sustainable Synthetic Routes

The synthesis of fluorinated aromatic compounds has traditionally relied on methods that can be harsh and environmentally taxing. researchgate.net A significant research challenge lies in the development of highly selective and sustainable synthetic routes to 1-Bromo-4-(pentafluoroethyl)benzene. Current methodologies for producing polyfluoroalkylated aromatics often require stringent reaction conditions and may generate stoichiometric amounts of waste. nih.gov

Future research will likely focus on "green chemistry" approaches to mitigate these issues. nih.gov This includes the exploration of catalytic systems that can achieve high yields and selectivity under milder conditions, minimizing energy consumption and the use of hazardous reagents. The development of solid-state mechanochemical protocols, which can eliminate the need for toxic, high-boiling point solvents, represents a promising avenue for the synthesis of aromatic fluorides in a more environmentally friendly manner. mt.com Furthermore, designing processes with improved atom economy will be crucial for the large-scale, cost-effective production of this compound.

A summary of potential sustainable synthesis strategies is presented in the table below.

| Synthetic Strategy | Key Advantages | Research Focus |

| Catalytic Direct C-H Pentafluoroethylation | High atom economy, reduced waste | Development of robust and selective catalysts |

| Flow Chemistry | Improved safety and scalability, precise control | Optimization of reactor design and reaction conditions |

| Mechanochemistry | Reduced solvent use, energy efficiency | Exploration of solid-state reaction mechanisms |

| Biocatalysis | High selectivity, mild reaction conditions | Discovery and engineering of suitable enzymes |

Understanding and Harnessing Novel Reactivity Patterns

The reactivity of this compound is largely dictated by its two key functional groups: the bromo substituent and the pentafluoroethyl moiety. The bromine atom serves as a versatile handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures. researchgate.net

A significant area for future research is the exploration of novel reactivity patterns beyond standard cross-coupling. This could involve leveraging the electronic properties of the pentafluoroethyl group to influence the reactivity of the aromatic ring or the bromine atom. For instance, investigating its participation in unconventional coupling reactions or its potential for activation under photoredox catalysis could open up new synthetic pathways. Understanding how the strongly electron-withdrawing nature of the pentafluoroethyl group affects the kinetics and mechanisms of these reactions will be critical.

Moreover, exploring the selective functionalization of the pentafluoroethyl group itself, without disturbing the aromatic core, presents another exciting research frontier. This could lead to the development of novel fluorinated building blocks with even greater synthetic utility.

Advanced Characterization Techniques for In-Situ Monitoring

To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, the development and application of advanced characterization techniques for in-situ monitoring are essential. Traditional analytical methods often rely on quenching the reaction and analyzing aliquots, which may not provide a true representation of the reaction dynamics, especially for fast or complex transformations involving transient intermediates. spectroscopyonline.com

Spectroscopic techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products throughout the course of a reaction. mt.com For fluorinated compounds like this compound, ¹⁹F NMR spectroscopy is a particularly powerful tool for monitoring the transformation of fluorine-containing species. mdpi.com

Future research challenges in this area include the development of more sensitive and robust probes for in-situ monitoring, particularly for reactions conducted under challenging conditions (e.g., high pressure or temperature). Furthermore, coupling these in-situ techniques with kinetic modeling will be crucial for elucidating complex reaction networks and accelerating process optimization. researchgate.net

| Characterization Technique | Information Provided | Future Research Direction |

| In-situ FTIR/Raman | Real-time concentration profiles of key species | Development of probes for harsh reaction conditions |

| In-situ ¹⁹F NMR | Detailed information on fluorine-containing intermediates | Application to flow chemistry and high-throughput screening |

| Process Analytical Technology (PAT) | Integrated monitoring and control of reactions | Implementation in industrial-scale synthesis |

| Calorimetry | Thermodynamic and kinetic data | Correlation of thermal data with reaction mechanisms |

Expanding Applications in Emerging Technologies and Interdisciplinary Research

The unique properties imparted by the pentafluoroethyl group, such as increased lipophilicity and metabolic stability, make this compound an attractive building block for applications in medicinal chemistry and agrochemicals. nbinno.com The bromine atom allows for its incorporation into a wide variety of molecular scaffolds, enabling the synthesis of new drug candidates and crop protection agents. adpharmachem.com

Beyond these established fields, there are significant opportunities to expand the applications of this compound into emerging technologies and interdisciplinary research areas. In materials science, the incorporation of fluorinated moieties can enhance the thermal and chemical stability of polymers and other materials. adpharmachem.com For example, porous aromatic frameworks functionalized with perfluoroalkyl groups have shown promise for environmental remediation by selectively adsorbing fluorinated pollutants. oup.com

Future research should explore the potential of this compound in the development of novel liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials where the electronic and physical properties of the pentafluoroethyl group can be exploited. Furthermore, its use as a molecular probe in chemical biology and for the development of new diagnostic tools, such as in positron emission tomography (PET), represents an exciting avenue for interdisciplinary research. researchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 1-bromo-4-(pentafluoroethyl)benzene, and how do reaction conditions influence yield?

- The compound can be synthesized via bromination of 4-(pentafluoroethyl)benzene using bromine (Br₂) in the presence of Lewis acid catalysts like AlCl₃ or FeBr₃. Alternative routes involve palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) between 4-bromophenylboronic acid and pentafluoroethyl halides . Key factors include temperature control (0–25°C for bromination), solvent selection (e.g., dichloromethane or THF), and catalyst loading (1–5 mol% for Pd-based reactions). Impurities such as di-brominated byproducts can be minimized by optimizing stoichiometry (1:1.2 substrate-to-bromine ratio) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹⁹F NMR : Critical for confirming the pentafluoroethyl group (–CF₂CF₃), with distinct peaks near δ -80 to -85 ppm for CF₃ and δ -110 to -120 ppm for CF₂ .

- ¹H/¹³C NMR : Aromatic protons appear as a para-substituted doublet (~7.5 ppm), while the bromine atom induces deshielding in adjacent carbons .

- Mass Spectrometry (EI-MS) : A molecular ion peak at m/z 295–297 (Br isotope pattern) confirms the molecular formula C₈H₄BrF₅ .

Q. What safety protocols are recommended for handling this compound?

- Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks. Work in a fume hood to avoid inhalation of volatile brominated intermediates. Store in airtight containers at 2–8°C, away from light and oxidizing agents. Spills should be neutralized with sodium bicarbonate and absorbed in inert materials .

Advanced Research Questions

Q. How does the electron-withdrawing pentafluoroethyl group influence the reactivity of the bromine substituent in cross-coupling reactions?

- The –CF₂CF₃ group enhances the electrophilicity of the adjacent bromine, accelerating oxidative addition in Pd-catalyzed couplings (e.g., Suzuki, Heck). However, steric hindrance from the bulky fluorinated group may reduce reaction rates. Computational studies (DFT) suggest a balance between electronic activation and steric effects, requiring tailored ligands (e.g., SPhos or XPhos) to improve catalytic efficiency .

Q. What strategies mitigate side reactions during the synthesis of derivatives via nucleophilic aromatic substitution (SNAr)?

- High-temperature conditions (80–120°C) in polar aprotic solvents (DMF, DMSO) favor SNAr. However, competing elimination or polymerization can occur. Additives like K₂CO₃ or 18-crown-6 enhance nucleophilicity while suppressing side reactions. Monitoring via TLC or in-situ IR spectroscopy helps track reaction progression .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Single-crystal X-ray diffraction provides precise bond lengths and angles, particularly for confirming the para-substitution pattern and fluorine alignment. SHELX software is commonly used for refinement, with emphasis on resolving disorder in the pentafluoroethyl group. Data collection at low temperatures (100 K) reduces thermal motion artifacts .

Q. What are the environmental persistence and degradation pathways of this compound?

- The C–F bonds in the pentafluoroethyl group resist hydrolysis, leading to environmental persistence. Advanced oxidation processes (AOPs) using UV/H₂O₂ or ozonation can degrade the compound via radical-mediated C–Br and C–F bond cleavage. LC-MS/MS analysis identifies intermediates like 4-(pentafluoroethyl)phenol .

Methodological Considerations

- Contradiction Analysis : While emphasizes bromination as a primary route, highlights cross-coupling efficiency. Researchers should compare yields (bromination: 60–75%; Suzuki: 80–90%) and scalability for target applications.

- Data Validation : Cross-reference NMR shifts with fluorinated analogs (e.g., 1-bromo-4-(trifluoromethoxy)benzene) to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.